
5-(3-cyclopropyl-2H-indazol-5-yl)-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-cyclopropyl-2H-indazol-5-yl)-1,3,4-thiadiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-cyclopropyl-2H-indazol-5-yl)-1,3,4-thiadiazol-2-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable ketone or aldehyde.
Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Formation of the Thiadiazole Ring: The thiadiazole ring is formed through a cyclization reaction involving thiosemicarbazide and a suitable carboxylic acid derivative.
Coupling of the Indazole and Thiadiazole Rings: The final step involves coupling the indazole and thiadiazole rings through a condensation reaction, often using reagents like phosphorus oxychloride (POCl3) or other dehydrating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to scale up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-cyclopropyl-2H-indazol-5-yl)-1,3,4-thiadiazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
5-(3-cyclopropyl-2H-indazol-5-yl)-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Biology: It is used as a tool compound to study various biological pathways and molecular targets.
Industrial Applications: The compound is explored for its potential use in the development of new materials, catalysts, and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(3-cyclopropyl-2H-indazol-5-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact mechanism can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-(3-cyclopropyl-2H-indazol-5-yl)-1,3,4-thiadiazol-2-amine: Unique due to its specific combination of indazole and thiadiazole rings.
Indazole Derivatives: Compounds with similar indazole structures but different substituents.
Thiadiazole Derivatives: Compounds with similar thiadiazole structures but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of structural features, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C12H11N5S |
|---|---|
Poids moléculaire |
257.32 g/mol |
Nom IUPAC |
5-(3-cyclopropyl-2H-indazol-5-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C12H11N5S/c13-12-17-16-11(18-12)7-3-4-9-8(5-7)10(15-14-9)6-1-2-6/h3-6H,1-2H2,(H2,13,17)(H,14,15) |
Clé InChI |
JVSXNQIGPNCYGF-UHFFFAOYSA-N |
SMILES canonique |
C1CC1C2=C3C=C(C=CC3=NN2)C4=NN=C(S4)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


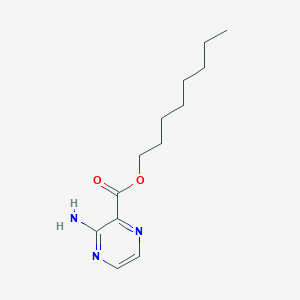
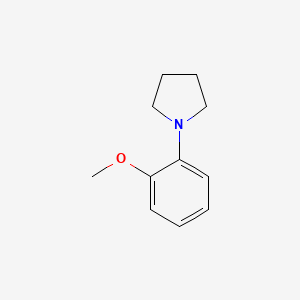
![2-[4-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]phenyl]propan-2-ol](/img/structure/B13871111.png)
![6-[(4-bromophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13871113.png)

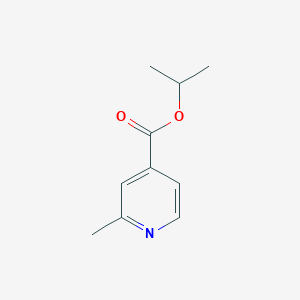
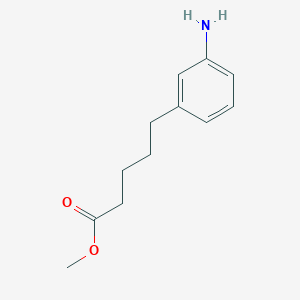




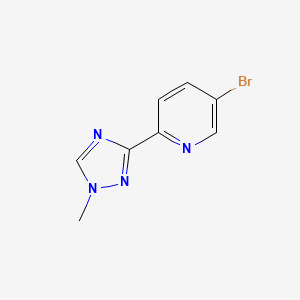
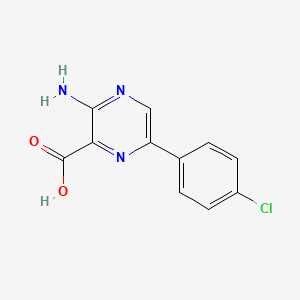
![4-[(3-cyanophenyl)sulfonylamino]benzoic Acid](/img/structure/B13871206.png)
